

Stability and storage conditions for 5-Iodothiophene-2-carbonitrile

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Compound of Interest

Compound Name: 5-Iodothiophene-2-carbonitrile

Cat. No.: B178046

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An In-depth Technical Guide to the Stability and Storage of **5-Iodothiophene-2-carbonitrile**

Introduction

5-Iodothiophene-2-carbonitrile is a versatile heterocyclic building block integral to the development of novel therapeutics and advanced organic materials. Its unique electronic properties, stemming from the synergistic effects of the electron-rich thiophene ring, the electron-withdrawing nitrile group, and the reactive iodine substituent, make it a valuable precursor in cross-coupling reactions and complex molecular syntheses. However, the very features that impart its desirable reactivity also render it susceptible to degradation if not handled and stored with meticulous care. This guide provides a comprehensive overview of the stability profile of **5-Iodothiophene-2-carbonitrile**, elucidating the chemical principles that govern its degradation and offering field-proven protocols for its optimal storage and handling.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **5-Iodothiophene-2-carbonitrile** is paramount to appreciating its stability characteristics.

Property	Value	Source
Chemical Formula	C ₅ H ₂ INS	[1]
Molecular Weight	235.05 g/mol	[1]
Appearance	Pale yellow to yellow crystals or powder	[2]
Melting Point	41.0-47.0 °C	[2]
CAS Number	18945-81-8	[1]

The Intrinsic Stability of the 5-Iodothiophene-2-carbonitrile Scaffold

The stability of **5-Iodothiophene-2-carbonitrile** is a confluence of the inherent aromaticity of the thiophene ring, the reactivity of the carbon-iodine bond, and the electronic influence of the nitrile substituent.

The Thiophene Ring: An Aromatic Yet Susceptible Core

Thiophene is classified as an aromatic heterocycle, a characteristic that confers a degree of stability.[3] However, the sulfur atom introduces a point of reactivity not present in carbocyclic aromatic systems like benzene. The sulfur atom is susceptible to oxidation, which can lead to the formation of thiophene-1-oxide and subsequently, thiophene-1,1-dioxide.[4][5] This oxidation disrupts the aromaticity of the ring, initiating a cascade of degradation reactions.

The Carbon-Iodine Bond: A Photolabile Linkage

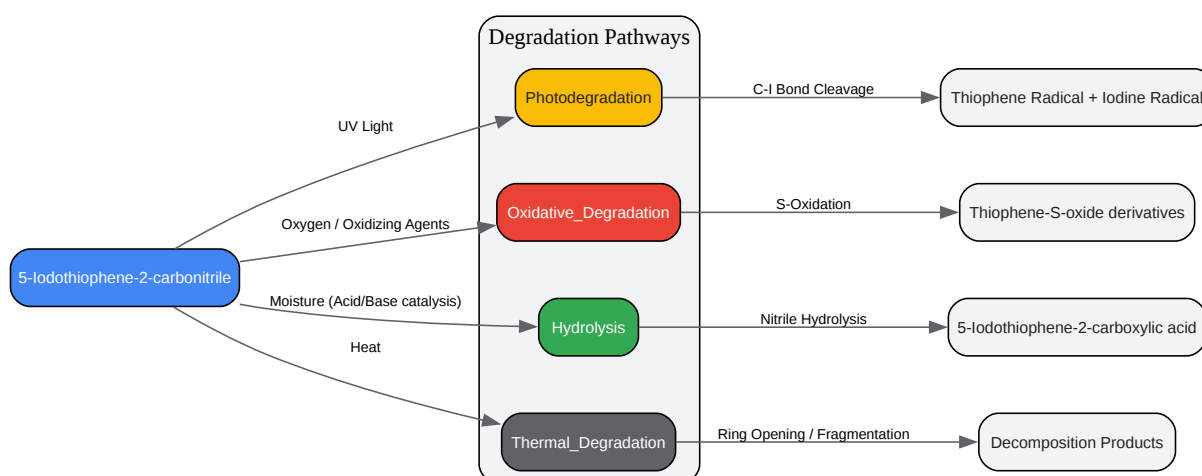
The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. This inherent weakness makes it a prime site for cleavage, particularly under the influence of ultraviolet (UV) light. Studies on iodothiophenes have demonstrated that photoexcitation leads to the rapid fission of the C-I bond.[6] This photochemical instability is a critical consideration for the storage and handling of **5-Iodothiophene-2-carbonitrile**.

The Nitrile Group: An Electron-Withdrawing and Hydrolytically Sensitive Moiety

The nitrile ($-C\equiv N$) group is a potent electron-withdrawing group, which significantly influences the electronic distribution within the thiophene ring.[7][8] While this property is often exploited in synthetic applications, the nitrile group itself is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid or amide.[9] This represents a significant pathway for chemical degradation.

Key Degradation Pathways

Based on the intrinsic properties of the molecule, several key degradation pathways can be anticipated for **5-Iodothiophene-2-carbonitrile**. Understanding these pathways is the cornerstone of developing effective storage and handling protocols.



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Caption: Potential degradation pathways for **5-Iodothiophene-2-carbonitrile**.

Recommended Storage and Handling Protocols

The following protocols are designed to mitigate the identified degradation pathways and ensure the long-term integrity of **5-Iodothiophene-2-carbonitrile**.

Optimal Storage Conditions

Parameter	Recommendation	Rationale
Temperature	2-8 °C (Refrigerated)	To minimize the rate of potential thermal decomposition. [10]
Atmosphere	Inert Gas (Argon or Nitrogen)	To prevent oxidative degradation of the thiophene ring.
Light	Amber vial or in the dark	To prevent photochemical cleavage of the carbon-iodine bond. [6]
Moisture	Tightly sealed container in a desiccator	To prevent hydrolysis of the nitrile group. [9]

Incompatible Materials

To prevent chemical reactions that could lead to degradation or hazardous situations, **5-Iodothiophene-2-carbonitrile** should be stored separately from:

- Strong Oxidizing Agents: Can lead to the oxidation of the thiophene sulfur atom.
- Strong Acids and Bases: Can catalyze the hydrolysis of the nitrile group.[\[9\]](#)
- Strong Reducing Agents: May react with the nitrile or iodide functional groups.

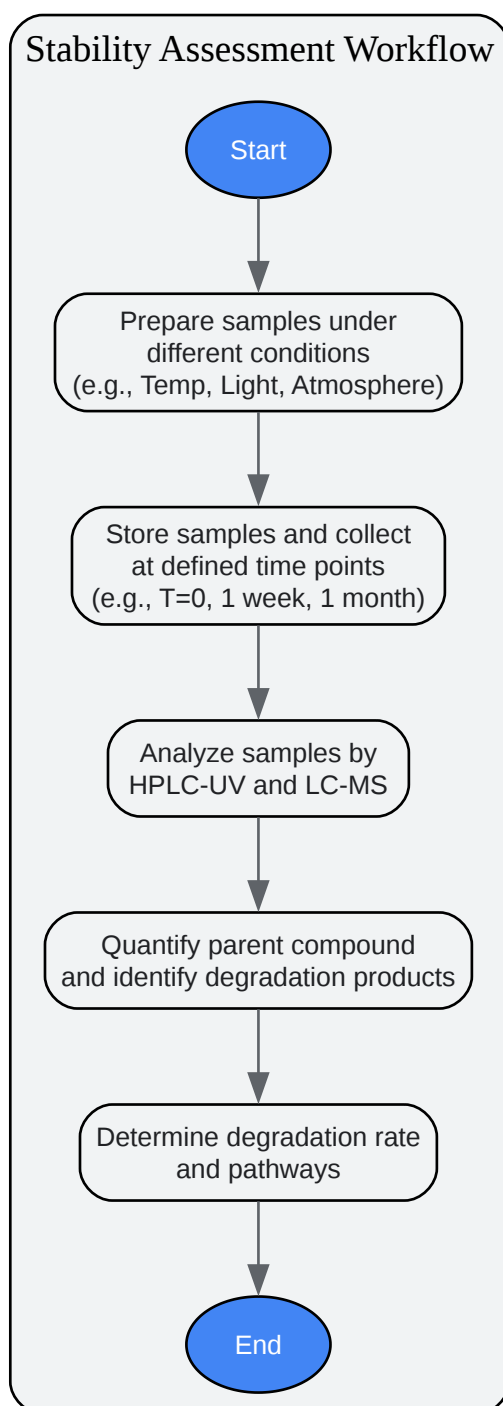
Safe Handling Procedures

- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye Protection: Chemical safety goggles are mandatory.

- Hand Protection: Wear compatible chemical-resistant gloves.
- Body Protection: A lab coat should be worn.
- Inert Atmosphere Handling: For transfers and weighing of the solid, consider using a glove box or glove bag under an inert atmosphere to minimize exposure to air and moisture.

Experimental Protocol: Stability Assessment

To empirically validate the stability of **5-Iodothiophene-2-carbonitrile** under specific laboratory conditions, the following protocol can be implemented.



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Caption: Workflow for assessing the stability of **5-Iodothiophene-2-carbonitrile**.

Methodology:

- Sample Preparation:
 - Prepare stock solutions of **5-Iodothiophene-2-carbonitrile** in a suitable solvent (e.g., acetonitrile).
 - Aliquot the stock solution into amber and clear vials.
 - Some vials should be purged with an inert gas before sealing.
- Storage Conditions:
 - Store sets of vials under different conditions:
 - Refrigerated (2-8 °C), dark.
 - Room temperature, dark.
 - Room temperature, ambient light.
 - Elevated temperature (e.g., 40 °C), dark.
- Time Points:
 - At designated time points (e.g., T=0, 1 week, 1 month, 3 months), retrieve one of each vial type.
- Analysis:
 - Analyze the samples by High-Performance Liquid Chromatography with UV detection (HPLC-UV) to quantify the remaining parent compound.
 - Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any potential degradation products.
- Data Analysis:
 - Plot the concentration of **5-Iodothiophene-2-carbonitrile** as a function of time for each storage condition.

- From the mass spectrometry data, propose structures for any observed degradation products.

Conclusion

The stability of **5-Iodothiophene-2-carbonitrile** is intrinsically linked to its chemical structure. The thiophene ring, the carbon-iodine bond, and the nitrile group each present potential sites for degradation. By understanding the underlying chemical principles of these degradation pathways—oxidation, photodegradation, and hydrolysis—researchers can implement robust storage and handling protocols. Adherence to the recommendations outlined in this guide—refrigeration, storage in the dark under an inert atmosphere, and avoidance of incompatible materials—will ensure the long-term integrity and purity of this valuable chemical intermediate, thereby safeguarding the reproducibility and success of downstream synthetic applications.

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